4-Chloro-3-iodo-6-indazolecarboxylic acid
Overview
Description
4-Chloro-3-iodo-6-indazolecarboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-6-indazolecarboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Halogenation: The introduction of chlorine and iodine atoms can be achieved through halogenation reactions. For example, chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while iodination can be carried out using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2).
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-6-indazolecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-6-indazolecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of indazole derivatives in various biological processes.
Agrochemicals: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-6-indazolecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets. The carboxyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodoindazole: Lacks the carboxyl group but shares the halogenated indazole core.
3-Iodo-6-indazolecarboxylic acid: Lacks the chlorine atom but contains the carboxyl group.
4-Chloro-6-indazolecarboxylic acid: Lacks the iodine atom but contains the carboxyl group.
Uniqueness
4-Chloro-3-iodo-6-indazolecarboxylic acid is unique due to the presence of both chlorine and iodine atoms, which can enhance its reactivity and binding properties
Properties
IUPAC Name |
4-chloro-3-iodo-2H-indazole-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZLSMTEUICHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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